Tetrahydrothiophene-3-carbonitrile 1,1-dioxide
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Overview
Description
Tetrahydrothiophene-3-carbonitrile 1,1-dioxide is a chemical compound with the molecular formula C5H7NO2S and a molecular weight of 145.18 g/mol . It is a solid at room temperature and has a predicted melting point of 68.42°C and a boiling point of approximately 423.6°C at 760 mmHg . This compound is primarily used in proteomics research .
Preparation Methods
The synthesis of Tetrahydrothiophene-3-carbonitrile 1,1-dioxide involves several steps. One common method includes the reaction of tetrahydrothiophene with a nitrile compound under specific conditions to introduce the carbonitrile group. The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
Tetrahydrothiophene-3-carbonitrile 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tetrahydrothiophene-3-carbonitrile 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Tetrahydrothiophene-3-carbonitrile 1,1-dioxide involves its interaction with specific molecular targets. The carbonitrile group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Tetrahydrothiophene-3-carbonitrile 1,1-dioxide can be compared with other similar compounds, such as:
Tetrahydrothiophene-3-carbonitrile: Lacks the 1,1-dioxide group, resulting in different chemical properties and reactivity.
Tetrahydrothiophene-3-carboxamide: Contains a carboxamide group instead of a carbonitrile group, leading to different biological activities.
Tetrahydrothiophene-3-carboxylic acid: Has a carboxylic acid group, which affects its solubility and reactivity compared to the carbonitrile derivative.
The uniqueness of this compound lies in its combination of the carbonitrile and 1,1-dioxide groups, which confer specific chemical and biological properties .
Properties
IUPAC Name |
1,1-dioxothiolane-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c6-3-5-1-2-9(7,8)4-5/h5H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNZCZASRHSRAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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